1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18821337
Molecular Formula: C8H3Cl2F5OS
Molecular Weight: 313.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3Cl2F5OS |
|---|---|
| Molecular Weight | 313.07 g/mol |
| IUPAC Name | 1,2-dichloro-3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C8H3Cl2F5OS/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H |
| Standard InChI Key | JLYHRKBIRYHESK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1OC(F)F)Cl)Cl)SC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with:
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Two chlorine atoms at positions 1 and 2.
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A difluoromethoxy group (-OCFH) at position 3.
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A trifluoromethylthio group (-SCF) at position 5.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 313.07 g/mol | |
| Boiling Point | 222.3 °C (predicted) | |
| Density | 1.63 g/cm³ | |
| Solubility | Low in water; soluble in organic solvents |
The low water solubility and high density suggest suitability for non-polar matrices, while the boiling point indicates thermal stability under standard processing conditions .
Synthesis and Manufacturing
Synthetic Pathways
Industrial production typically involves:
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Chlorination: Introduction of chlorine atoms via electrophilic substitution.
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Functionalization: Sequential addition of difluoromethoxy and trifluoromethylthio groups using fluorinating agents (e.g., HF-pyridine) and thiolation reagents.
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Purification: Distillation or chromatography to achieve >95% purity .
Reaction conditions (temperature: 80–120°C, pressure: 1–3 atm) are optimized to minimize side reactions, such as dehalogenation or oxidation.
Challenges in Scalability
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Side Reactions: Competing electrophilic attacks may lead to regioisomers.
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Hazard Management: Handling volatile fluorinated intermediates requires specialized equipment .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s lipophilicity, enhanced by the -SCF group, makes it a candidate for prodrug formulations. Preliminary studies suggest utility in:
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Enzyme Inhibition: Binding to hydrophobic pockets of kinases.
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Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria.
Materials Science
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Polymer Additives: Acts as a flame retardant due to chlorine and fluorine content.
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Liquid Crystals: Modifies dielectric properties in display technologies.
Agricultural Chemistry
Regulatory and Environmental Impact
REACH Compliance
As a REACH-registered substance, manufacturers must disclose production volumes and risk assessments. Detections in wastewater effluents (≥0.1 µg/L) trigger additional monitoring under EU Directive 98/83/EC .
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